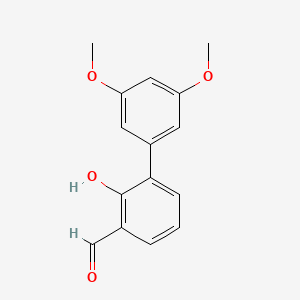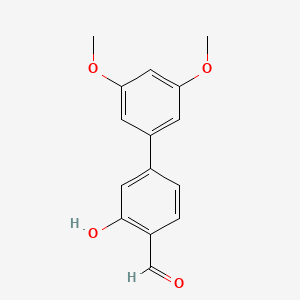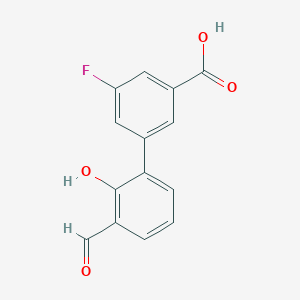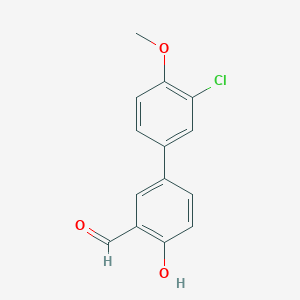
6-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% (6-CMPF-95%) is a phenolic compound commonly used in scientific research. It is a colorless solid, with a melting point of 141-143 °C and a boiling point of 285 °C. 6-CMPF-95% is a component of a class of compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon ring. It is a versatile compound, used in a variety of applications, including drug synthesis, organic synthesis, and as a reagent in analytical chemistry.
Applications De Recherche Scientifique
6-CMPF-95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is relatively easy to obtain and is relatively inexpensive. Additionally, 6-CMPF-95% has been used in the synthesis of pharmaceuticals, such as the anti-cancer drug paclitaxel. It has also been used in the synthesis of other compounds, such as the anti-inflammatory drug celecoxib. It has also been used in the synthesis of a variety of other compounds, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-CMPF-95% is not well understood. However, it is believed that the compound acts as an electrophile, meaning that it is able to form covalent bonds with electron-rich molecules, such as those found in proteins and DNA. It is also believed that 6-CMPF-95% is able to interact with enzymes and other proteins in the body, which may be responsible for its biological effects.
Biochemical and Physiological Effects
6-CMPF-95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase. It has also been found to inhibit the growth of certain cancer cell lines. Additionally, 6-CMPF-95% has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-CMPF-95% in laboratory experiments is its low cost and relative ease of synthesis. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to using 6-CMPF-95% in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, it can be difficult to accurately measure the concentration of 6-CMPF-95%, as it is a solid at room temperature.
Orientations Futures
There are a variety of potential future directions for the use of 6-CMPF-95%. For example, further research could be conducted to explore its potential use in the synthesis of other pharmaceuticals. Additionally, further research could be conducted to explore its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore its potential use in the treatment of cancer and other diseases. Finally, further research could be conducted to explore its potential use as a reagent in analytical chemistry.
Méthodes De Synthèse
6-CMPF-95% is synthesized through a process known as Friedel-Crafts alkylation. This involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces a new aromatic compound, which can then be further reacted with formaldehyde to form 6-CMPF-95%.
Propriétés
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-6-5-9(7-12(13)15)11-4-2-3-10(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHUKDSGSHQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685264 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261986-67-7 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)






